5-Fluoro-2-nitrophenyl Isothiocyanate
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Overview
Description
5-Fluoro-2-nitrophenyl Isothiocyanate: is an organic compound with the molecular formula C7H3FN2O3S It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with a fluorine atom at the 5-position and a nitro group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Phenyl Chlorothionoformate Method: Another method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide.
Industrial Production Methods: Industrial production methods for 5-Fluoro-2-nitrophenyl Isothiocyanate are not well-documented in the literature. the methods mentioned above can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the nitro group, which is an electron-withdrawing group that activates the aromatic ring towards nucleophilic attack.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a metal catalyst.
Oxidation Reactions: The isothiocyanate group can be oxidized to form corresponding thiocyanates or other sulfur-containing derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Major Products Formed:
Amino Derivatives: From the reduction of the nitro group.
Substituted Isothiocyanates: From nucleophilic substitution reactions.
Oxidized Sulfur Compounds: From oxidation reactions.
Scientific Research Applications
Chemistry:
Protein Labeling: The compound can be used for labeling proteins due to its reactive isothiocyanate group, which can form stable thiourea linkages with amino groups in proteins.
Biology:
Enzyme Inhibition Studies: It can be used to study enzyme inhibition mechanisms by forming covalent bonds with active site residues.
Medicine:
Drug Development: Potential use in the development of new pharmaceuticals due to its ability to modify biological molecules.
Industry:
Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-nitrophenyl Isothiocyanate involves the formation of covalent bonds with nucleophilic sites in biological molecules. The isothiocyanate group reacts with amino groups in proteins, forming stable thiourea linkages. This can lead to the inhibition of enzyme activity or modification of protein function .
Comparison with Similar Compounds
Phenyl Isothiocyanate: Lacks the fluorine and nitro substituents, making it less reactive.
2-Fluoro-5-nitrophenyl Isocyanate: Similar structure but with an isocyanate group instead of an isothiocyanate group.
Benzyl Isothiocyanate: Contains a benzyl group instead of a phenyl group with fluorine and nitro substituents.
Uniqueness:
- The presence of both fluorine and nitro groups in 5-Fluoro-2-nitrophenyl Isothiocyanate makes it more reactive and versatile in chemical reactions compared to its analogs. The fluorine atom increases the compound’s lipophilicity, while the nitro group enhances its electrophilicity, making it a valuable tool in various scientific applications.
Properties
Molecular Formula |
C7H3FN2O2S |
---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
4-fluoro-2-isothiocyanato-1-nitrobenzene |
InChI |
InChI=1S/C7H3FN2O2S/c8-5-1-2-7(10(11)12)6(3-5)9-4-13/h1-3H |
InChI Key |
QVGYYFKDDHKMFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)N=C=S)[N+](=O)[O-] |
Origin of Product |
United States |
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